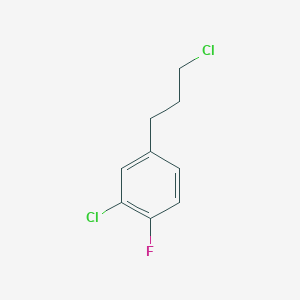
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is a chemical compound with the molecular formula C14H13FN2O2·HCl and a molecular weight of 296.73 g/mol . It is a derivative of picolinic acid and contains both an amino group and a fluorobenzyl group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Esterification: Picolinic acid is esterified to form methyl picolinate.
Amination: The methyl picolinate undergoes amination to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
科学研究应用
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is unique due to its specific substitution pattern on the picolinate ring, which imparts distinct chemical and biological properties. The presence of both the amino and fluorobenzyl groups enhances its versatility in various applications compared to similar compounds .
属性
分子式 |
C14H14ClFN2O2 |
|---|---|
分子量 |
296.72 g/mol |
IUPAC 名称 |
methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9;/h2-5,7-8H,6,16H2,1H3;1H |
InChI 键 |
GDFSNRJZGCPVNE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


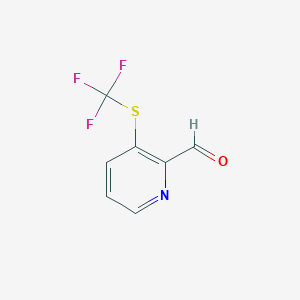

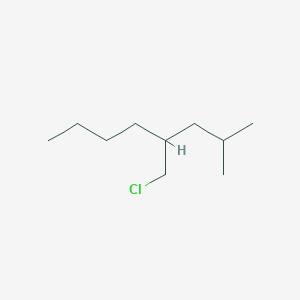
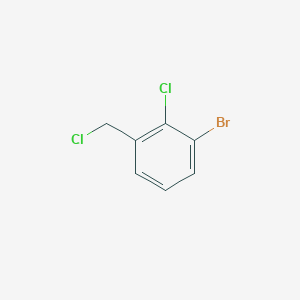


![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
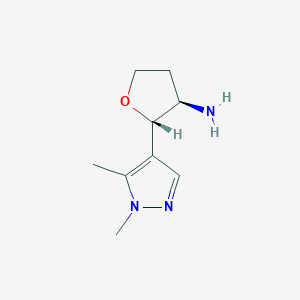
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)


